molecular formula C11H12N2OS2 B5632140 2-(Methylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ol

2-(Methylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ol

Cat. No.: B5632140
M. Wt: 252.4 g/mol
InChI Key: FYSWJHPNBGTKJV-UHFFFAOYSA-N
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Description

2-(Methylsulfanyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ol is a heterocyclic compound that belongs to the class of benzothienopyrimidines. This compound is characterized by the presence of a methylsulfanyl group attached to the pyrimidine ring, which is fused with a benzothiophene moiety. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylsulfanyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-acetyl-6-amino-4-methylsulfanyl-2-phenylpyrimidine with suitable reagents under reflux conditions. For instance, heating the precursor with sodium methoxide (MeONa) in butanol (BuOH) can lead to the formation of the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Methylsulfanyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Oxidation of the methylsulfanyl group can yield sulfoxides or sulfones.

    Substitution: Substitution reactions can result in the formation of amino derivatives.

Mechanism of Action

The mechanism of action of 2-(Methylsulfanyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ol involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been shown to inhibit protein tyrosine kinases and cyclin-dependent kinases, which are crucial for cell proliferation and survival . By inhibiting these enzymes, the compound can potentially halt the growth of cancer cells and induce apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Methylsulfanyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ol is unique due to the presence of the benzothiophene moiety fused with the pyrimidine ring, along with the methylsulfanyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-methylsulfanyl-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2OS2/c1-15-11-12-9(14)8-6-4-2-3-5-7(6)16-10(8)13-11/h2-5H2,1H3,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYSWJHPNBGTKJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(C3=C(S2)CCCC3)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(Methylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ol
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2-(Methylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ol
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2-(Methylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ol
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2-(Methylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ol
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2-(Methylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ol
Reactant of Route 6
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2-(Methylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ol

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